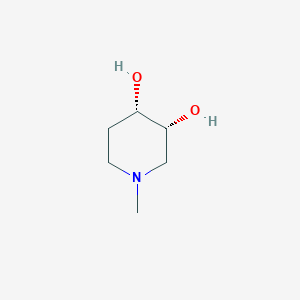
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a cyclohexane core with two pyrrole rings attached, each substituted with methyl and propenyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride . The cyclohexane core can be introduced through a Diels-Alder reaction, followed by functional group modifications to attach the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl groups to propyl groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, with reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, sulfonyl chlorides, polar solvents, mild heating.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Propyl-substituted pyrroles.
Substitution: N-alkyl or N-sulfonyl pyrroles.
科学的研究の応用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The propenyl groups may enhance its binding affinity and specificity, leading to desired biological effects .
類似化合物との比較
Comparison: Compared to similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- stands out due to its unique cyclohexane core and propenyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
60550-26-7 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC名 |
4-methyl-2-[4-(4-methyl-1-prop-2-enylpyrrol-2-yl)cyclohexyl]-1-prop-2-enylpyrrole |
InChI |
InChI=1S/C22H30N2/c1-5-11-23-15-17(3)13-21(23)19-7-9-20(10-8-19)22-14-18(4)16-24(22)12-6-2/h5-6,13-16,19-20H,1-2,7-12H2,3-4H3 |
InChIキー |
RCSDBIDMQVLMHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3CC=C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



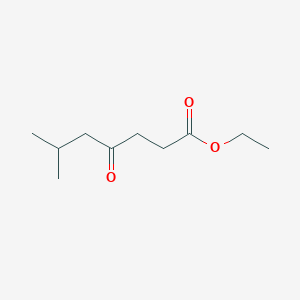
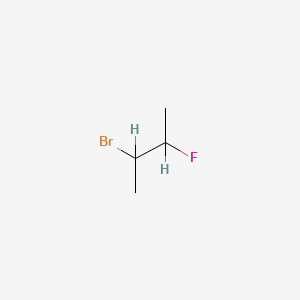
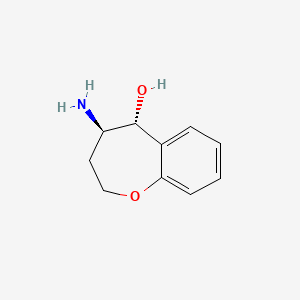
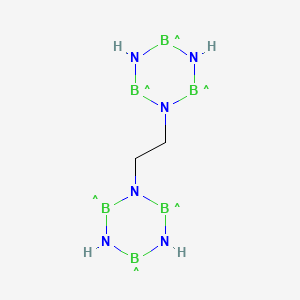
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
![1-[2-(2-Methylphenyl)propyl]-1H-imidazole](/img/structure/B14607435.png)
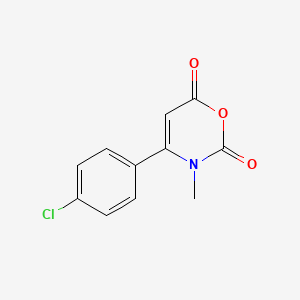

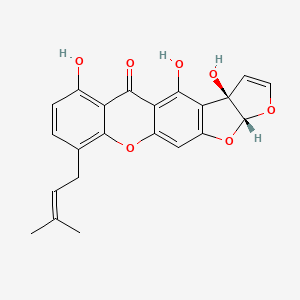
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
stannane](/img/structure/B14607483.png)
